molecular formula C17H14O5 B1682286 Xanoxic acid CAS No. 33459-27-7

Xanoxic acid

Cat. No.: B1682286
CAS No.: 33459-27-7
M. Wt: 298.29 g/mol
InChI Key: NYKPKXPWOWUPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Xanoxic acid can be synthesized through various methods commonly used for preparing carboxylic acids. One such method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) . Another approach is the hydrolysis of nitriles, which can be achieved by heating with aqueous acid or base . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation is another viable method .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of carboxylic acid production can be applied. These methods typically involve large-scale oxidation reactions or hydrolysis processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Xanoxic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring in this compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Xanoxic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, although it has not been marketed as a drug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of xanoxic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is known to affect various biological processes through its chemical structure and reactivity. The compound’s effects are likely mediated by its ability to undergo oxidation, reduction, and substitution reactions, which can alter its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanoxic acid is unique due to its specific chemical structure, which includes an isopropoxy group and a xanthene core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

33459-27-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

9-oxo-7-propan-2-yloxyxanthene-2-carboxylic acid

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15/h3-9H,1-2H3,(H,19,20)

InChI Key

NYKPKXPWOWUPJV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

33459-27-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xanoxic acid;  RS-7540;  RS 7540;  RS7540.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanoxic acid
Reactant of Route 2
Xanoxic acid
Reactant of Route 3
Xanoxic acid
Reactant of Route 4
Xanoxic acid
Reactant of Route 5
Reactant of Route 5
Xanoxic acid
Reactant of Route 6
Xanoxic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.